(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-15-7-2-1-6-14(15)12-5-3-4-11(8-12)9-13(10-18)16(19)20/h1-9H,(H2,19,20)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRVJKSJFPYFFI-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=C(C#N)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Prop-2-enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile in the presence of a base such as piperidine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a fluorophenylboronic acid reacts with a halogenated phenyl compound in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Applications
Pharmaceutical Development:
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide has been investigated for its potential as a pharmacophore in drug development. Its structure suggests possible activity against various targets, including enzymes involved in inflammatory and cancer pathways.
Case Studies:
-
Anti-inflammatory Agents:
Research has indicated that similar compounds can inhibit enzymes like lipoxygenase, which are crucial in inflammatory processes. For instance, compounds designed with similar structural motifs have shown promising inhibitory activity against 15-lipoxygenase, suggesting that (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide may exhibit comparable effects . -
Anticancer Activity:
Preliminary studies have explored the anticancer properties of related compounds. For example, certain cinnamic amides have demonstrated cytotoxic effects on cancer cell lines, indicating that (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide could be a candidate for further investigation in oncology .
Mechanism of Action:
The mechanism by which (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide exerts its biological effects is likely related to its ability to interact with specific molecular targets. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on enzymes or receptors.
Biological Assays:
In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. For example, studies focusing on structure-activity relationships (SAR) have identified key modifications that enhance potency and selectivity against specific enzymes .
Industrial Applications
Materials Science:
Beyond its pharmaceutical potential, (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide is also being explored for applications in materials science. Its unique chemical properties make it suitable for use as a building block in the synthesis of advanced materials.
Comparative Analysis:
| Compound | Application Area | Key Findings |
|---|---|---|
| (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide | Pharmaceuticals | Potential anti-inflammatory and anticancer activity |
| Cinnamic Amides | Pharmaceuticals | Demonstrated cytotoxicity against cancer cell lines |
| Thiophene Derivatives | Pharmaceuticals | Inhibitory effects on lipoxygenase enzymes |
Mechanism of Action
The mechanism by which (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide and its analogs:
Electronic and Steric Effects
- Fluorine Positioning: The target compound’s 2-fluorophenyl group creates ortho-substitution effects, increasing steric hindrance and altering dipole moments compared to para-fluorinated analogs like ethyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate . Ortho-fluorine may also disrupt coplanarity, reducing conjugation efficiency.
- Functional Groups: Replacing the amide in the target compound with an ester (as in ) diminishes hydrogen-bonding capacity, likely reducing solubility in polar solvents.
Biological Activity
(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide, a compound with the CAS number 1356809-71-6, is an organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide is CHFNO, with a molecular weight of 266.27 g/mol. The compound features a cyano group (-CN) and a fluorinated phenyl ring which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 266.27 g/mol |
| CAS Number | 1356809-71-6 |
The biological activity of (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide is primarily attributed to its ability to interact with various molecular targets within cells. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction may lead to modulation of enzymatic activity or receptor signaling pathways.
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of similar compounds suggests that modifications to the phenyl rings and functional groups significantly influence their biological efficacy. For instance, the presence of fluorine atoms can enhance lipophilicity and improve binding affinity to biological targets.
Case Studies
- Anticancer Activity : In a study investigating the effects of various cyano-containing compounds on cancer cell lines, (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of this compound in a model of acute inflammation induced by lipopolysaccharide (LPS). Results indicated that treatment with (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide reduced pro-inflammatory cytokine levels, suggesting it may serve as a therapeutic agent in inflammatory diseases .
In Vivo Efficacy
Recent investigations have highlighted the in vivo efficacy of (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide. In animal models, it exhibited favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life, making it a promising candidate for further drug development .
Comparative Analysis
To understand the relative activity of (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide compared to other similar compounds, a comparative analysis was conducted:
This table illustrates that while (Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide shows significant activity, other compounds may exhibit even greater potency in specific biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
